NDM-1 Metallo-β-Lactamase Inhibition: 2-Carboxythiazolidine-4-carboxylic Acid vs. Pyridine-2,6-dicarboxylic Acid
In a comparative study evaluating small carboxylic acids as inhibitors of New Delhi metallo-β-lactamase (NDM-1), 2-carboxythiazolidine-4-carboxylic acid (thiazolidine-2,4-dicarboxylic acid) demonstrated inhibitory potency comparable to pyridine-2,6-dicarboxylic acid, with both compounds identified as the most potent among the four carboxylic acids tested [1]. The inhibitory constants for all compounds tested were in the micromolar range [1].
| Evidence Dimension | Inhibition of NDM-1 metallo-β-lactamase activity |
|---|---|
| Target Compound Data | Ki in micromolar range; ranked among the two most potent inhibitors tested |
| Comparator Or Baseline | Pyridine-2,6-dicarboxylic acid (Ki in micromolar range; also ranked among the two most potent inhibitors); other tested carboxylic acids showed lower potency |
| Quantified Difference | Target compound and pyridine-2,6-dicarboxylic acid show comparable best inhibitory potency; both confirmed to inhibit NDM-1 in clinical E. coli strain [1] |
| Conditions | Isothermal titration calorimetry (ITC) assay; NDM-1 enzyme hydrolysis of β-lactams; clinical strain of Escherichia coli |
Why This Matters
This compound offers a distinct thiazolidine-based scaffold for metallo-β-lactamase inhibition compared to pyridine-based inhibitors, providing an alternative chemotype for combination therapy development against antibiotic-resistant bacteria.
- [1] Wang Q, et al. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids. Biosci Rep. 2018;38(2):BSR20180244. View Source
